molecular formula C18H25N3O4S B2961882 tert-Butyl 3-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate CAS No. 1353958-84-5

tert-Butyl 3-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B2961882
CAS No.: 1353958-84-5
M. Wt: 379.48
InChI Key: VJTQIRJXMVNRTC-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate: . This compound features a piperidine ring, a benzo[d]isothiazol-3-yl group, and a tert-butyl ester group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the benzo[d]isothiazol-3-yl moiety. This can be achieved through the oxidation of benzo[d]isothiazole using oxidizing agents such as hydrogen peroxide or potassium permanganate. The resulting 1,1-dioxidobenzo[d]isothiazol-3-yl group is then reacted with piperidine under controlled conditions to form the intermediate piperidine derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be further oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: : Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include derivatives with altered functional groups, providing a range of compounds for further research and application.

Scientific Research Applications

Tert-Butyl 3-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 3-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Tert-Butyl 3-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate: can be compared to other similar compounds, such as:

  • Piperidine derivatives: : Similar compounds with variations in the substituents on the piperidine ring.

  • Benzo[d]isothiazol-3-yl derivatives: : Compounds with different functional groups attached to the benzo[d]isothiazol-3-yl moiety.

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

tert-butyl 3-[[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)21-10-6-7-13(12-21)11-19-16-14-8-4-5-9-15(14)26(23,24)20-16/h4-5,8-9,13H,6-7,10-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTQIRJXMVNRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN=C2C3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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